Carbobenzyloxyleucyl-tyrosine chloromethyl ketone
Overview
Description
Carbobenzyloxyleucyl-tyrosine chloromethyl ketone is a chemical compound with the molecular formula C26H32Cl2N2O7 . Its average mass is 555.448 Da and its monoisotopic mass is 554.158630 Da .
Synthesis Analysis
The synthesis of chloromethyl ketones, such as carbobenzyloxyleucyl-tyrosine chloromethyl ketone, involves the chloromethylation of aromatic compounds. This process is catalyzed by zinc iodide and involves a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2 .Scientific Research Applications
Protease Affinity Labels : Carbobenzyloxyleucyl-tyrosine chloromethyl ketone has been used in protease affinity labels, particularly through the incorporation of tyrosine for radioiodination. This approach is beneficial in labeling proteases in complex biological systems (Rauber, Wikstrom, & Shaw, 1988).
Inactivation of Enzymes : It has been used to inactivate enzymes like subtilisin BPN′, with research showing that derivatives of this compound can significantly inactivate certain enzymes (Morihara & Oka, 1970).
Synergistic Effects in Protein-Tyrosine Phosphorylation : Studies have shown that compounds like Carbobenzyloxyleucyl-tyrosine chloromethyl ketone, when used with other compounds, can increase protein-tyrosine phosphorylation in avian cells, suggesting a potential role in cellular signaling pathways (Van Wart-Hood, Linder, & Burr, 1989).
Structural Analysis of Enzyme-Inhibitor Complexes : Research involving X-ray diffraction and NMR spectra has been conducted to understand the structural aspects of enzyme-inhibitor complexes, with carbobenzyloxylysyl chloromethyl ketone playing a crucial role (Scott et al., 1986).
Metabolic Studies : The metabolism of amino acids like phenylalanine and tyrosine has been studied in relation to compounds like Carbobenzyloxyleucyl-tyrosine chloromethyl ketone, providing insights into biochemical pathways (Lerner, 1949).
Study of Nuclear Receptors : This compound has been used to study the effects on specific binding of triiodothyronine to rat liver nuclear receptors, indicating its potential in understanding hormone-receptor interactions (Brtko et al., 1992).
Discrimination of Zymogen/Enzyme : It has been applied in the study of zymogen/enzyme discrimination, providing a method to differentiate between these two forms of proteolytic enzymes (Williams, Krishnaswamy, & Mann, 1989).
properties
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-4-chloro-1-(4-hydroxyphenyl)-3-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29ClN2O5/c1-16(2)12-21(27-24(31)32-15-18-6-4-3-5-7-18)23(30)26-20(22(29)14-25)13-17-8-10-19(28)11-9-17/h3-11,16,20-21,28H,12-15H2,1-2H3,(H,26,30)(H,27,31)/t20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNJBFCUDNXPPQ-SFTDATJTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)CCl)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)CCl)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00972455 | |
Record name | 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-N-[4-chloro-1-(4-hydroxyphenyl)-3-oxobutan-2-yl]-4-methylpentanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00972455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Carbobenzyloxyleucyl-tyrosine chloromethyl ketone | |
CAS RN |
56979-35-2 | |
Record name | Carbobenzyloxyleucyl-tyrosine chloromethyl ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056979352 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-N-[4-chloro-1-(4-hydroxyphenyl)-3-oxobutan-2-yl]-4-methylpentanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00972455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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